

Unveiling the Spectroscopic Signature of Tsugalactone: A Technical Guide

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Compound of Interest

Compound Name: *Tsugalactone*

Cat. No.: *B1201536*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a natural product's structural and chemical properties is paramount. This technical guide provides an in-depth look at the spectroscopic data of **Tsugalactone**, a lactone-containing natural product. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data of Tsugalactone

The structural elucidation of **Tsugalactone** has been achieved through a combination of modern spectroscopic techniques. The data presented herein has been compiled from the primary literature reporting its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The ^1H and ^{13}C NMR data for **Tsugalactone** provide detailed information about its proton and carbon environments, respectively.

Table 1: ^1H NMR Spectroscopic Data for **Tsugalactone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Tsugalactone**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Tsugalactone** is characterized by absorption bands corresponding to its key structural features.

Table 3: Infrared (IR) Spectroscopic Data for **Tsugalactone**

Wavenumber (cm^{-1})	Description
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, aiding in the confirmation of the molecular formula.

Table 4: Mass Spectrometry (MS) Data for **Tsugalactone**

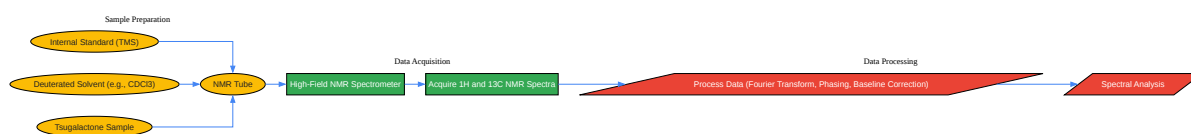
m/z	Ion Type
Data not available in search results	

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies employed for the spectroscopic analysis of natural products like **Tsugalactone**.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The sample is dissolved in a deuterated solvent, and tetramethylsilane (TMS) is commonly used as an internal standard.



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Figure 1: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or in solution.



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Figure 2: General workflow for IR data acquisition.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.



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Figure 3: General workflow for MS data acquisition.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the searched literature regarding the signaling pathways modulated by **Tsugalacone**. As research into the biological activities of this natural product progresses, future work will likely elucidate its molecular targets and mechanisms of action.

Conclusion

This technical guide summarizes the key spectroscopic data for **Tsugalacone**, providing a foundational resource for researchers in natural product chemistry and drug discovery. The

detailed NMR, IR, and MS data, coupled with the outlined experimental protocols, will facilitate the identification and further investigation of this compound. Future studies are anticipated to expand upon this knowledge by exploring its biological activities and potential therapeutic applications.

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